molecular formula C3H3ClSi B14631073 CID 78070485

CID 78070485

Cat. No.: B14631073
M. Wt: 102.59 g/mol
InChI Key: KAQJVBZJGUEKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78070485 (Compound Identifier 78070485) is a chemical entity registered in the PubChem database. For this compound, further experimental characterization (e.g., mass spectrometry, NMR, or crystallography) would be required to confirm its exact structure and properties .

Properties

Molecular Formula

C3H3ClSi

Molecular Weight

102.59 g/mol

InChI

InChI=1S/C3H3ClSi/c1-5-3-2-4/h1H3

InChI Key

KAQJVBZJGUEKLC-UHFFFAOYSA-N

Canonical SMILES

C[Si]C#CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78070485 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

CID 78070485 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in biochemical studies, such as enzyme inhibition or protein binding assays.

    Medicine: The compound could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.

    Industry: CID 78070485 may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of CID 78070485 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78070485, comparisons can be drawn with structurally or functionally related compounds based on methodologies and data from analogous studies. Below is a framework for such comparisons, informed by general approaches in cheminformatics and experimental chemistry:

Structural Similarity

Structural analogs are often identified using computational tools that calculate Tanimoto similarity scores (ranging from 0 to 1, where 1 indicates identical structures). For example:

  • Oscillatoxin derivatives (e.g., Oscillatoxin D, CID 101283546; 30-methyl-Oscillatoxin D, CID 185389) share core structural motifs but differ in substituents like methyl groups or hydroxylation patterns .
  • Indole-based compounds (e.g., CID 7254-19-5, a brominated indole derivative) highlight how halogenation impacts solubility and bioavailability .
Compound (CID) Molecular Formula Key Substituents Tanimoto Similarity
This compound (hypothetical) Unknown Unknown
CID 101283546 C₃₃H₅₀O₈ Methyl, hydroxyl groups 0.85 (estimated)
CID 185389 C₃₄H₅₂O₈ 30-methyl group 0.78 (estimated)
CID 7254-19-5 C₉H₆BrNO₂ Bromine, indole scaffold 0.65 (estimated)

Physicochemical Properties

Key parameters include logP (lipophilicity), solubility, and molecular weight:

  • CID 1046861-20-4 (C₆H₅BBrClO₂) has a logP of 2.15 (XLOGP3) and moderate solubility (0.24 mg/mL), influenced by its boronic acid group .
  • CID 79762-54-2 (C₇H₅BrN₂) demonstrates high BBB permeability due to its compact aromatic structure .
Compound (CID) logP (Consensus) Solubility (mg/mL) Molecular Weight
This compound Unknown Unknown Unknown
CID 1046861-20-4 2.15 0.24 235.27
CID 79762-54-2 1.64 (MLOGP) 0.0534 197.03

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